molecular formula C11H7BrN4 B6260099 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine CAS No. 537029-58-6

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Cat. No.: B6260099
CAS No.: 537029-58-6
M. Wt: 275.1
InChI Key:
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Description

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is a heterocyclic compound that features a fused imidazo-pyridine core with a bromine atom at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then be further reacted with various halogenated derivatives under phase transfer catalysis conditions to yield the desired product . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo-pyridines, while coupling reactions can produce more complex biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol
  • 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
  • 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde

Uniqueness

2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is unique due to its specific substitution pattern and the presence of both imidazo and pyridine rings. This structural arrangement provides distinct electronic and steric properties, making it a valuable building block for drug discovery and material science .

Properties

CAS No.

537029-58-6

Molecular Formula

C11H7BrN4

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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